3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a (4-methylphenyl)methylthio group and at the 6-position with a pyridin-4-yl moiety. The (4-methylphenyl)methylthio group contributes hydrophobicity and steric bulk, while the pyridin-4-yl substituent may enhance binding to biological targets through hydrogen bonding or π-π interactions. Synthesis routes for similar triazolopyridazine derivatives involve hydrazine-mediated cyclization and substitution reactions, as described in and .
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-2-4-14(5-3-13)12-24-18-21-20-17-7-6-16(22-23(17)18)15-8-10-19-11-9-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWIGERSLKGKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322246 | |
| Record name | 3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894059-69-9 | |
| Record name | 3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid. The reaction mixture is heated under reflux at 120°C for 6 hours, followed by pouring into ice-cold water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazine ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of key enzymes and signaling pathways:
Molecular Targets: c-Met and Pim-1 kinases, which are involved in cell proliferation and survival.
Pathways Involved: Inhibition of the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and induction of apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 3
- 3-(4-Chlorobenzylsulfanyl)-6-(2-thienyl) analog (): This compound replaces the 4-methylphenyl group with a 4-chlorobenzylthio moiety and substitutes the pyridin-4-yl group with a thienyl ring.
- 3-Cyclopropyl-6-(4-fluorophenylsulfonylpiperazinyl) (): The cyclopropyl group at position 3 and a fluorophenylsulfonylpiperazine at position 6 confer distinct electronic and steric properties, likely influencing selectivity for targets like BRD4 bromodomains .
Substituent Variations at Position 6
PDE4 Inhibition ()
Compounds like (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18) demonstrate high potency (IC50 < 10 nM) and selectivity for PDE4 isoforms. The 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy groups are critical for isoform selectivity, suggesting that the 4-methylphenylmethylthio group in the target compound may reduce PDE4 affinity due to reduced polarity .
GABA Receptor Modulation ()
- CL 218872 (): A 3-methyl-6-(3-trifluoromethylphenyl) derivative acts as a benzodiazepine-site agonist with selectivity for α1 subunit-containing GABA receptors. The trifluoromethyl group enhances metabolic stability, whereas the methyl group in the target compound may offer different pharmacokinetic profiles .
- TPA023 (): This 3-(2-fluorophenyl)-6-(triazolylmethoxy) analog is a non-sedating anxiolytic, highlighting how electron-withdrawing groups at position 3 modulate subtype selectivity .
Antifungal and Antibacterial Activity ()
Triazolopyridazines with 3- and 6-aryl substitutions, such as 3-(4-nitrophenyl)-6-(4-chlorophenyl) derivatives, exhibit moderate antifungal activity against Candida albicans (MIC = 32 µg/mL).
Physicochemical and Pharmacokinetic Properties
- Solubility: Analogous compounds like 2-[[6-(4-methylphenyl)triazolopyridazin-3-yl]sulfanyl]acetamide () have a solubility of 11.2 µg/mL at pH 7.4, suggesting the target compound may require formulation optimization for bioavailability .
- Molecular Weight and LogP: The target compound’s molecular weight (~337 g/mol) and calculated LogP (~3.2) align with Lipinski’s rules, whereas bulkier derivatives (e.g., , MW = 407 g/mol) may face absorption challenges .
Data Tables
Table 2: Physicochemical Properties
*Estimated based on structural analogs.
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